![molecular formula C8H7ClF2O B3178332 2-Chloro-1-(3,4-difluorophenyl)ethanol CAS No. 51336-97-1](/img/structure/B3178332.png)
2-Chloro-1-(3,4-difluorophenyl)ethanol
Overview
Description
“2-Chloro-1-(3,4-difluorophenyl)ethanol” is a chiral compound . It is an intermediate for the drug ticagrelor , which is used for the prevention of atherothrombotic events in adult patients with acute coronary syndromes . The compound is a solid and has a strong smell of chlorine . It is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide .
Synthesis Analysis
The synthesis of “2-Chloro-1-(3,4-difluorophenyl)ethanol” often involves the asymmetric reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone . This process is catalyzed by ketoreductases . For instance, the ketoreductase ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(3,4-difluorophenyl)ethanol” is C8H7ClF2O . Its average mass is 192.590 Da and its monoisotopic mass is 192.015350 Da .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “2-Chloro-1-(3,4-difluorophenyl)ethanol” is the reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone . This reduction is catalyzed by ketoreductases .Physical And Chemical Properties Analysis
“2-Chloro-1-(3,4-difluorophenyl)ethanol” is a solid compound with a strong smell of chlorine . It is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide .Scientific Research Applications
Enzymatic Synthesis
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. A ketoreductase (KRED) named KR-01 was identified for transforming the corresponding ketone into this chiral alcohol with high conversion and enantiomeric excess (ee). This biocatalytic process is noted for its environmental friendliness and efficiency in industrial applications (Guo et al., 2017).
Alcohol Dehydrogenase Engineering
A study focused on engineering an alcohol dehydrogenase named LkADH to improve its activity and substrate tolerance for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This involved mutating potential hotspots on the enzyme, leading to a variant with significantly improved catalytic efficiency. This variant could reduce high concentrations of the corresponding ketone to the desired product with high ee, showcasing a promising approach for enhancing enzyme performance in pharmaceutical synthesis (Ye et al., 2023).
Mutagenesis of Ketoreductases
Research on Chryseobacterium sp. CA49 ketoreductases revealed that certain mutants of ChKRED20 significantly increased activity for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This involved single amino acid substitutions, resulting in mutants with enhanced activity, stability, and efficiency in converting large substrate concentrations to the desired product (Zhao et al., 2017).
Bioreductive Synthesis Using Microbial Cells
The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to its corresponding chiral ethanol was achieved using resting cells of Candida ontarioensis. This method proved efficient in producing the chiral intermediate with high yield and enantiomeric excess, offering a practical approach for the synthesis of this important compound (Ni et al., 2012).
Mechanism of Action
Future Directions
The future directions in the research and application of “2-Chloro-1-(3,4-difluorophenyl)ethanol” could involve the development of more efficient and eco-friendly biocatalytic processes for its synthesis . For instance, the use of mutated ketoreductases could potentially enhance the production of this compound . Furthermore, the synthesis of other optically pure chiral alcohols that are used as important drug intermediates at high substrate concentrations could also be explored .
properties
IUPAC Name |
2-chloro-1-(3,4-difluorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259298 | |
Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,4-difluorophenyl)ethanol | |
CAS RN |
51336-97-1 | |
Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51336-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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